2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide
Description
2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a benzamido substituent at the 2-position of the thiophene ring, modified with an ethylthio group, and a carboxamide group at the 3-position. This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[(2-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-2-19-11-6-4-3-5-9(11)13(18)16-14-10(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKLVGASBHPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide typically involves the condensation of 2-(ethylthio)benzoic acid with thiophene-3-carboxamide. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow reactors. The process involves precise control of temperature, pressure, and reaction time to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene and benzamido derivatives.
Scientific Research Applications
2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The ethylthio group in the target compound contrasts with electron-withdrawing groups (e.g., cyano in ) or bulky substituents (e.g., tert-butyl in ), which may alter solubility and steric interactions.
- Synthesis Efficiency: The Petasis reaction (22% yield, ) underperforms compared to acylations (47–67%, ), suggesting trade-offs between step economy and efficiency.
Antibacterial Activity
Compound 2 (tetrahydrobenzo[b]thiophene with phenyl and cyclohexenyl groups) demonstrated moderate activity against Staphylococcus aureus (MIC = 16 µg/mL), attributed to membrane disruption via hydrophobic interactions . In contrast, the target compound’s ethylthio group may enhance Gram-negative penetration, though specific data are unavailable.
Antioxidant and Anti-inflammatory Potential
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives () showed DPPH radical scavenging (IC₅₀ = 18–45 µM), linked to electron-donating substituents on the phenyl ring . The target compound’s carboxamide may similarly stabilize free radicals, but its ethylthio group could reduce polarity, limiting aqueous solubility.
Crystal Structure and Polymorphism
highlights the scarcity of crystal data for ethylthio-containing thiophenes. The target compound’s planar carboxamide and non-planar ethylthio groups may foster unique packing modes, influencing dissolution rates and bioavailability compared to ester derivatives (e.g., ) .
Physicochemical Properties
- Lipophilicity: The ethylthio group (logP ≈ 2.1) increases lipophilicity relative to hydroxy (logP ≈ 0.5, ) or cyano (logP ≈ 1.2, ) analogs.
- Thermal Stability : Melting points for analogs range from 213–226°C (), suggesting the target compound may exhibit similar stability due to hydrogen bonding .
Biological Activity
2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide is a compound belonging to the thiophene carboxamide class, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring and is characterized by an ethylthio group and a benzamide moiety. These structural features may confer unique pharmacological properties compared to other thiophene derivatives, making it a valuable candidate for drug discovery.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethylthio group, benzamide moiety | Inhibitor of IKK-2, potential anti-inflammatory and anticancer activities |
| Methyl 3-amino-5-phenylthiophene-2-carboxylate | Amino group at position 3 | Potential GluR6 antagonist |
| Ethyl 2-amino-5-phenylthiophene-3-carboxylic acid | Similar thiophene structure | Investigated for serine acetyltransferase inhibition |
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various enzymes. For instance, it has been shown to inhibit the enzyme IKK-2, which plays a crucial role in inflammatory responses and cancer progression. The unique structural features of this compound may enhance its interaction with biological targets, leading to its therapeutic effects.
1. Anti-inflammatory Activity
Thiophene derivatives are known for their anti-inflammatory properties. The inhibition of IKK-2 by this compound suggests its potential use in treating inflammatory diseases. Studies have demonstrated that related compounds can significantly reduce pro-inflammatory cytokine production in vitro.
2. Anticancer Activity
The compound's ability to inhibit pathways associated with cancer cell proliferation has been documented. For example, derivatives of thiophene have shown antiproliferative effects against various cancer cell lines, indicating that this compound could be explored further for its anticancer potential.
Case Studies and Research Findings
Several studies highlight the biological activity of thiophene derivatives:
- A study on the synthesis and evaluation of related thiophene compounds indicated significant anti-inflammatory effects through the inhibition of NF-kB signaling pathways .
- Research involving the evaluation of benzothiophene derivatives revealed their potential as anticancer agents with specific activity against breast cancer cell lines .
- Another investigation into the antimicrobial effects of thiophene derivatives demonstrated promising results against various bacterial strains, supporting their use in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
